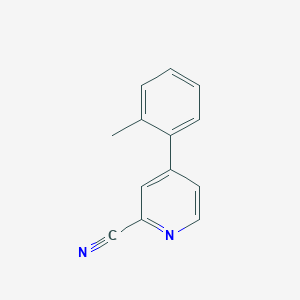

4-(2-Methylphenyl)pyridine-2-carbonitrile

Übersicht

Beschreibung

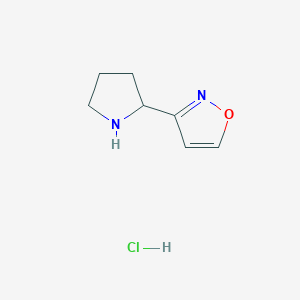

4-(2-Methylphenyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol. It is related to other compounds such as 3-(4-Methylphenyl)pyridine-2-carbonitrile and 4-(4-Methylphenyl)pyridine-2-carbonitrile .

Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is commonly used in the synthesis of compounds for the treatment of human diseases . The synthesis of derivatives can start from different cyclic or acyclic precursors . For instance, the synthesis of derivatives was started from (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyridine Derivatives

A study outlined the synthesis of a series of pyridine and fused pyridine derivatives, including 4-methyl-2-phenyl pyridine carbonitriles, by reacting 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine- carbonitrile with various reagents. This synthesis pathway led to the creation of isoquinoline, pyrido[2,3-d]pyrimidine derivatives, and others, indicating the compound's versatility in forming structurally diverse derivatives (Al-Issa, 2012).

Corrosion Inhibition

Corrosion Inhibition for Metals

Pyrazolo[3,4-b]pyridine derivatives, synthesized through ultrasound-assisted methods, have been studied for their potential as corrosion inhibitors for mild steel in acidic conditions. These studies highlight the compound's applicability in materials science, particularly in protecting industrial metals from corrosion, showcasing a practical application in industrial maintenance and preservation (Dandia et al., 2013).

Structural Analysis

Crystal Structure Determination

The detailed crystal structure analysis of pyridine derivatives has been performed, revealing insights into their molecular configurations and interactions. Such structural determinations are critical for understanding the chemical and physical properties of these compounds, which is essential for their application in various fields, including materials science and pharmaceuticals (Moustafa & Girgis, 2007).

Optical and Electronic Properties

Study of Pyridine Derivatives in Electronics

Pyrazolo[4,3-b] pyridine derivatives have been evaluated for their optical and quantum electronic properties. This research is pivotal for developing new materials for electronics, highlighting the potential of 4-(2-Methylphenyl)pyridine-2-carbonitrile derivatives in creating advanced electronic devices (El-Menyawy et al., 2019).

Antifibrotic Activity

Antifibrotic Evaluation

Research into substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles, related to 4-(2-Methylphenyl)pyridine-2-carbonitrile, has demonstrated potent antifibrotic activity. This suggests potential therapeutic applications, particularly in treating fibrosis-related conditions, further underscoring the medical relevance of these compounds (Ismail & Noaman, 2005).

Safety And Hazards

The safety data sheet for a related compound, 4-Pyridinecarbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

4-(2-methylphenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-10-4-2-3-5-13(10)11-6-7-15-12(8-11)9-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYFAFZLTJTVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271909 | |

| Record name | 4-(2-Methylphenyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylphenyl)pyridine-2-carbonitrile | |

CAS RN |

1219454-70-2 | |

| Record name | 4-(2-Methylphenyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219454-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylphenyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid](/img/structure/B1396767.png)

![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)

![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1396776.png)

![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)

![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)